9-Hydroxyanthracene-1,8-dicarboxamide
Description
Properties
CAS No. |
188944-68-5 |
|---|---|
Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
9-hydroxyanthracene-1,8-dicarboxamide |
InChI |
InChI=1S/C16H12N2O3/c17-15(20)10-5-1-3-8-7-9-4-2-6-11(16(18)21)13(9)14(19)12(8)10/h1-7,19H,(H2,17,20)(H2,18,21) |
InChI Key |
ILRMYARTXBTKLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C(C(=CC=C3)C(=O)N)C(=C2C(=C1)C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxyanthracene-1,8-dicarboxamide typically involves the hydroxylation of anthracene derivatives. One method involves the use of a chromium(III)-superoxo complex, which facilitates the hydroxylation of anthracene in the presence of triflic acid (HOTf) via proton-coupled electron transfer (PCET). This process results in the formation of the hydroxylated product, which can then be further reacted to introduce the carboxamide groups .
Industrial Production Methods
Industrial production methods for 9-Hydroxyanthracene-1,8-dicarboxamide are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxyanthracene-1,8-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can modify the functional groups on the anthracene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Chromium(III)-superoxo complexes and triflic acid are commonly used for hydroxylation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated anthracene derivatives, anthraquinone derivatives, and substituted anthracene compounds.
Scientific Research Applications
Bioremediation
One of the most promising applications of 9-Hydroxyanthracene-1,8-dicarboxamide is in the field of bioremediation. Recent studies have focused on its role in degrading polycyclic aromatic hydrocarbons (PAHs), particularly anthracene and its derivatives.
Case Study: Fungal Degradation of Anthracene
A study highlighted the potential of using manganese peroxidase from Lachnellula suecica for the degradation of anthracene derivatives, including 9-Hydroxyanthracene-1,8-dicarboxamide. The research demonstrated that this enzyme could effectively break down anthracene into less toxic metabolites, suggesting that compounds like 9-Hydroxyanthracene-1,8-dicarboxamide can serve as intermediates in bioremediation processes .
Catalysis
9-Hydroxyanthracene-1,8-dicarboxamide has also been investigated for its catalytic properties. Its structure allows it to act as a catalyst in various organic reactions.
Example: Hydrolysis Reactions
In synthetic chemistry, models utilizing 9-Hydroxyanthracene-1,8-dicarboxamide have been developed to facilitate hydrolysis reactions. The compound's ability to interact with phosphate esters through π–π stacking interactions enhances the efficiency of these reactions .
Material Science
The compound is also explored for its potential applications in material science, particularly in the development of polymers and coatings.
Example: Polymer Compositions
Research indicates that derivatives of 9-Hydroxyanthracene-1,8-dicarboxamide can be incorporated into polymer matrices to improve their mechanical and thermal properties. This application is particularly relevant in creating coatings that require enhanced durability and resistance to environmental degradation .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 9-Hydroxyanthracene-1,8-dicarboxamide involves proton-coupled electron transfer (PCET) during hydroxylation reactions. The compound interacts with metal-superoxo species, leading to the formation of hydroxylated products. This process is influenced by the presence of acids, which facilitate the electron transfer and subsequent oxidation reactions .
Comparison with Similar Compounds
Table 1: Key Properties of Anthracene and Naphthalene Derivatives
Mechanofluorochromic Behavior
The presence of two amide groups at the 1,8-positions in N,N′-dialkylanthracene-1,8-dicarboxamides enables mechanofluorochromism, where grinding induces a redshift in emission due to disrupted hydrogen bonds . In contrast, mono-amide derivatives (e.g., N-alkylanthracene-1-carboxamide) lack this property, highlighting the necessity of dual amide groups for stimuli-responsive behavior .
Core Aromatic System Differences
- Anthracene-based compounds (e.g., N,N′-dialkylanthracene-1,8-dicarboxamides) benefit from a larger π-system, enhancing absorption/emission wavelengths and solid-state quantum yields .
Biological Activity
9-Hydroxyanthracene-1,8-dicarboxamide (9-HADA) is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and environmental science. This article delves into the biological activity of 9-HADA, highlighting its mechanisms, therapeutic potential, and implications for future research.
Chemical Structure and Properties
9-HADA is an anthracene derivative characterized by hydroxyl and carboxamide functional groups. The presence of these functional groups enhances its solubility and reactivity, making it a suitable candidate for various biological applications.
Antibacterial Activity
Research indicates that anthraquinone derivatives, including 9-HADA, exhibit notable antibacterial properties. The mechanisms underlying this activity include:
- Inhibition of Biofilm Formation: 9-HADA has been shown to disrupt biofilm formation in bacterial cultures, which is critical for the survival and virulence of many pathogens.
- Cell Wall Disruption: The compound interferes with the integrity of bacterial cell walls, leading to cell lysis and death.
- Inhibition of Nucleic Acid Synthesis: 9-HADA can inhibit the synthesis of DNA and RNA in bacteria, further contributing to its antibacterial effects .
Anticancer Activity
The anticancer potential of 9-HADA has been explored in various studies. It has demonstrated efficacy against several cancer cell lines through mechanisms such as:
- Induction of Apoptosis: 9-HADA triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest: The compound can halt the progression of the cell cycle in cancer cells, preventing their proliferation .
- Inhibition of Tumor Growth: In vivo studies have shown that 9-HADA can significantly reduce tumor size in animal models .
Research Findings and Case Studies
A summary of key research findings related to the biological activity of 9-HADA is presented in Table 1 below:
Mechanistic Insights
The biological activity of 9-HADA can be attributed to its ability to interact with cellular targets through various mechanisms:
- Hydrogen Bonding: The hydroxyl group facilitates hydrogen bonding with target proteins, enhancing binding affinity.
- π-π Interactions: The planar structure allows for effective π-π stacking with nucleic acids and proteins, influencing their function.
- Electrophilic Properties: The carboxamide group enhances electrophilicity, enabling reactions with nucleophiles within biological systems .
Environmental Implications
Beyond its pharmacological applications, 9-HADA has potential uses in environmental bioremediation. Its structural characteristics allow it to degrade polycyclic aromatic hydrocarbons (PAHs), contributing to soil and water decontamination efforts. Studies have shown that microorganisms can metabolize 9-HADA, leading to the breakdown of harmful PAHs into less toxic compounds .
Q & A
Q. How to reconcile conflicting reports on the thermal stability of mechanofluorochromic anthracene derivatives?
- Methodological Answer : Variability arises from differing alkyl chain lengths in substituents. Long alkyl chains (e.g., C12H25) enhance thermal stability by increasing van der Waals interactions. Perform thermogravimetric analysis (TGA) under nitrogen and compare decomposition onset temperatures. Cross-reference with DSC to confirm melting points and polymorph transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
